molecular formula C9H7IN2 B2735101 3-(4-iodophenyl)-1H-pyrazole CAS No. 1019007-92-1

3-(4-iodophenyl)-1H-pyrazole

Cat. No.: B2735101
CAS No.: 1019007-92-1
M. Wt: 270.073
InChI Key: WPKJHQJJFLJCCT-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an iodine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

3-(4-Iodophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Safety and Hazards

The safety data sheet for a related compound, Tris(4-iodophenyl)amine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 4-Iodophenol, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research on 3-(4-iodophenyl)-1H-pyrazole and related compounds could include further investigation of their biological activities and potential applications. For example, 123I-FP-CIT is expected to have broadened clinical indications in the future, including treatment response assessment, disease progression monitoring, and early diagnosis of premotor PD in each individual patient . Another study suggests that academic organic chemistry studies could provide a significant impact on drug discovery due to the novelty and diversity of the designed and synthesized compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenyl)-1H-pyrazole typically involves the reaction of 4-iodophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 4-iodophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Substitution Reactions: The iodine atom on the phenyl ring can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine is replaced by other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The iodine atom can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products:

    Substitution Products: Various substituted phenylpyrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced derivatives of the pyrazole ring.

    Coupling Products: Biaryl compounds or other coupled products.

Mechanism of Action

The mechanism of action of 3-(4-iodophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    4-Iodophenol: An aromatic compound with an iodine atom on the phenyl ring, used in various coupling reactions.

    4-Iodo-N,N-dimethylaniline: Another aromatic compound with an iodine atom, used in the synthesis of dyes and other organic compounds.

    Para-Iodoamphetamine: A psychoactive compound with an iodine atom on the phenyl ring.

Uniqueness: 3-(4-Iodophenyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the iodine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

IUPAC Name

5-(4-iodophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJHQJJFLJCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019007-92-1
Record name 3-(4-iodophenyl)-1H-pyrazole
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